Phenyl propyl carbonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13183-16-9 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
phenyl propyl carbonate |
InChI |
InChI=1S/C10H12O3/c1-2-8-12-10(11)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
UXLOWURRLHBLIK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)OC1=CC=CC=C1 |
Canonical SMILES |
CCCOC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Reaction Mechanisms and Kinetics of Phenyl Propyl Carbonate and Analogous Carbonate Linkages
Hydrolytic Stability and Mechanism Investigations
The hydrolysis of carbonate esters, a critical degradation pathway, is catalyzed by acids, bases, and water. The hydroxide (B78521) ion-catalyzed reaction has been the most extensively studied. mdpi.com For diaryl carbonates, hydrolysis involves a two-step process where the initial cleavage is followed by the rapid decomposition of the resulting monophenyl carbonate anion. mdpi.com
The alkaline hydrolysis of carbonate esters is generally understood to proceed through a bimolecular acyl substitution (BAc2) mechanism. mdpi.comnih.gov This pathway involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. mdpi.com The rate-limiting step is typically the formation of this intermediate. mdpi.com
The spontaneous or water-catalyzed hydrolysis is proposed to follow a similar BAc2 mechanism, with a water molecule acting as the nucleophile instead of a hydroxide ion. mdpi.comnih.gov
Table 1: Reactivity of Y-Substituted Phenyl Phenyl Carbonates in Alkaline Hydrolysis
| Substituent (Y) | kOH- (M⁻¹s⁻¹) for Carbonates (2a-j) | kOH- (M⁻¹s⁻¹) for Benzoates (1a-j) | Reactivity Ratio (Carbonate/Benzoate) |
|---|---|---|---|
| 4-OCH3 | Data not available | Data not available | ~8-16 |
| 4-CH3 | Data not available | Data not available | ~8-16 |
| H | Data not available | Data not available | ~8-16 |
| 4-Cl | Data not available | Data not available | ~8-16 |
| 3-Cl | Data not available | Data not available | ~8-16 |
| 3-CN | Data not available | Data not available | ~8-16 |
| 4-CN | Data not available | Data not available | ~8-16 |
| 4-NO2 | Data not available | Data not available | ~8-16 |
The hydrolysis rate of carbonate esters can be significantly accelerated by intramolecular catalysis, where a functional group within the same molecule participates in the reaction. A prominent example is the hydrolysis of 2-(phenoxycarbonyloxy)-acetic acid, which is enhanced compared to derivatives with longer alkyl chains between the carbonate and carboxylic acid groups. nih.govnih.gov This rate increase is attributed to the neighboring carboxylate anion, which can act as an intramolecular catalyst. nih.gov
Whether this catalysis occurs via a nucleophilic pathway (where the carboxylate directly attacks the carbonyl carbon) or through general base catalysis (where the carboxylate assists a water molecule in its attack) is a subject of detailed investigation. nih.gov Similar intramolecular catalysis by a carboxylate anion was observed in the hydrolysis of salicylic (B10762653) acid carbonate esters. nih.gov The presence of a neighboring hydroxyl group can also markedly accelerate the alkaline hydrolysis of esters. acs.org
The rate of hydrolysis of phenyl carbonates is highly sensitive to the electronic and steric properties of substituents on the aryl rings. mdpi.comnih.gov
Electronic Effects: The presence of electron-withdrawing groups on the phenyl ring increases the rate of alkaline hydrolysis, while electron-donating groups decrease it. mdpi.com This is because electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. The reactivity of diaryl carbonates with meta and para substituents has been successfully correlated using the Hammett equation, confirming that polar effects govern the reaction rate in a manner similar to hydroxide-ion-catalyzed hydrolysis. mdpi.comnih.gov
Steric Effects: Steric hindrance, particularly from substituents in the ortho position, can significantly impact the hydrolysis rate. mdpi.com The comparison of hydrolysis rates between ortho-substituted carbonates and their meta and para isomers reveals the importance of steric factors. mdpi.com The reactivity differences observed in a series of model phenol (B47542) carbonate ester prodrugs were rationalized by considering both the inductive (electronic) and steric properties of the various substituent groups. nih.govnih.gov
Table 2: Hammett-Taft Correlation for Hydrolysis of Substituted Phenyl Benzoates
| Parameter | Value | Interpretation |
|---|---|---|
| ρ (rho) | 2.44 | A large positive value indicates that the reaction is highly sensitive to substituent effects and is facilitated by electron-withdrawing groups, which stabilize the negative charge in the transition state. |
| Correlation | Hammett relationship (σp) | The rate constants show a precise correlation with the Hammett σp constants, confirming the influence of electronic effects from para-substituents. |
Note: This data is for phenyl esters of 4-substituted benzoic acids, which serve as an analogue to understand substituent effects on the acyl portion of the ester. researchgate.net
Aminolysis Reaction Mechanisms
Aminolysis, the reaction of carbonates with amines, is a fundamental process for forming carbamates. This reaction is crucial in various chemical syntheses, including the production of non-isocyanate polyurethanes. researchgate.net
Both experimental kinetic studies and computational investigations have been employed to elucidate the mechanisms of carbonate aminolysis. Kinetic studies on the aminolysis of 4-nitrophenyl phenyl carbonate with alicyclic secondary amines show that the reaction proceeds through a zwitterionic tetrahedral intermediate (T+/-). nih.gov The Brønsted-type plot for these reactions exhibits a downward curvature, implying a change in the rate-determining step as the basicity of the amine increases. nih.gov
Computational studies, often using Density Functional Theory (DFT), have provided deeper insights into the reaction pathways. rsc.orgbutlerov.com For the uncatalyzed reaction between cyclic carbonates and amines, calculations suggest a one-step concerted mechanism is favored over a two-step pathway involving a zwitterionic intermediate. rsc.orgbutlerov.com The reactivity is influenced by the nature of the amine, with linear alkylamines being more reactive than cyclic or aromatic amines. rsc.org For the aminolysis of aryl 2,4-dinitrophenyl carbonates with quinuclidines, linear Brønsted-type plots suggest a concerted mechanism. uchile.cl
The mechanism can be strongly influenced by the nature of both the amine (primary vs. secondary) and the electrophilic center (C=O vs. C=S). nih.gov For example, in the aminolysis of 4-nitrophenyl phenyl carbonate, secondary amines show a larger rate constant for the formation of the tetrahedral intermediate (k1) than isobasic primary amines. nih.gov
Catalysis plays a pivotal role in accelerating the often-slow aminolysis of carbonates.
General Base Catalysis: The aminolysis reaction can be catalyzed by a general base, which can be another amine molecule or an external basic catalyst. rsc.orgrsc.org The catalyst facilitates the reaction by deprotonating the attacking amine as it forms the bond with the carbonyl carbon, thereby increasing its nucleophilicity. This can occur in a concerted fashion. wisc.edu In the spontaneous hydrolysis of some aryl esters, intramolecular general base catalysis by a neighboring amino group can lead to rate enhancements of approximately 1000-fold. rsc.orgrsc.org
General Acid Catalysis: Bifunctional catalysts, which possess both acidic and basic sites, can be particularly effective. For example, the reaction of phenyl acetate (B1210297) with pyrazole (B372694) is catalyzed by bifunctional general acids. wisc.edu Organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be highly efficient for the aminolysis of cyclic carbonates. researchgate.netrsc.org DFT studies reveal that TBD's efficacy stems from its ability to act as a bifunctional catalyst, simultaneously donating a proton to the carbonyl oxygen (general acid catalysis) and accepting a proton from the amine (general base catalysis), which significantly lowers the activation energy of the reaction. rsc.org
C-O Bond Cleavage Reactions in Phenyl Carbonates
The cleavage of the carbon-oxygen (C-O) bond in phenyl carbonates is a significant area of study, offering pathways for organic synthesis and the development of catalytic processes. The stability of the carbonate linkage can be overcome under specific conditions, often promoted by transition metals, leading to selective bond activation and cleavage.
Transition metals play a crucial role in activating the otherwise stable C-O bonds of acyclic phenyl carbonates. Research has demonstrated that various metal complexes can facilitate this cleavage, leading to the formation of valuable chemical products.
Hydrido complexes of group 8 transition metals, such as cobalt (Co), ruthenium (Ru), and rhodium (Rh), have been shown to selectively cleave the C-O bonds in allylic phenyl carbonates, which serve as analogs for understanding the reactivity of phenyl propyl carbonate. oup.com These reactions typically result in the formation of metal phenoxide complexes with the release of an alkene and carbon dioxide. For instance, hydrido complexes of Co, Ru, and Rh react with allylic phenyl carbonates to yield Co(OPh)L₃, RuH(OPh)L₂, and Rh(OPh)L₃, respectively, liberating propylene (B89431) and CO₂. oup.comoup.com
In a reaction between RuH₂(PPh₃)₄ and allyl ethyl carbonate, an intermediate complex, RuH(O₂COEt)(PPh₃)₃, has been successfully isolated, providing insight into the reaction mechanism. oup.com This suggests the initial formation of a phenylcarbonato complex which then undergoes decarboxylation. oup.com
Furthermore, non-precious metals like nickel are also effective in promoting C-O bond activation. Nickel-catalyzed cross-coupling reactions of aryl pivalates, carbonates, and carbamates have been developed. nih.gov These methods are significant because they can avoid the competitive activation of the acyl C–O bond, a challenge observed in related cross-couplings of aryl ethers. nih.gov The unique ability of nickel(0) to activate strong bonds is hypothesized to enable these catalytic cross-couplings, even with substrates like methyl esters which present high kinetic barriers to oxidative addition due to resonance stabilization. acs.org Iron-catalyzed protocols have also been developed for the mild cleavage of allylcarbonates, demonstrating broad functional group tolerance and high chemoselectivity. organic-chemistry.org
The regioselectivity of C-O bond cleavage in phenyl carbonates is a key aspect of these reactions, determining the final products. In the case of unsymmetrical carbonates, such as substituted allylic phenyl carbonates, the site of cleavage is of great interest.
Studies on the reaction of rhodium hydrido complexes with 2-butenyl phenyl carbonate have shown high regioselectivity. The reaction liberates CO₂ and exclusively 1-butene, indicating a specific reaction pathway. oup.com This high regioselectivity strongly suggests the involvement of an Sₙ2' type reaction mechanism. This mechanism involves a double bond shift, similar to what is seen in the sigmatropic rearrangement of allylic compounds. oup.com The proposed mechanism proceeds through the insertion of the allylic double bond into the Rh-H bond, followed by the β-elimination of the phenylcarbonato group by the rhodium center. oup.com
The regioselectivity observed with cobalt, rhodium, and ruthenium complexes differs from that promoted by palladium complexes, which provides alternative routes for synthetic applications. oup.com For example, rhodium complexes can catalyze decarboxylative allylic ether formation from allylic carbonates. oup.com
The mechanism of C-O bond activation can also involve oxidative addition of the metal catalyst into the C-O bond. For nickel-catalyzed reactions, it is proposed that the unique reactivity of nickel(0) allows for the activation of the strong acyl C-O bond, which is resonance stabilized. acs.org
Other Cleavage and Rearrangement Mechanisms
Beyond metal-promoted C-O bond cleavage, other reaction mechanisms can lead to the cleavage or rearrangement of carbonate structures. While not always involving this compound directly, these mechanisms are fundamental in organic chemistry and can be relevant to analogous structures.
One such reaction is the benzilic acid rearrangement , which involves the conversion of a 1,2-diketone to an α-hydroxy-carboxylic acid using a strong base. libretexts.org The mechanism proceeds through the nucleophilic addition of a hydroxide ion to one of the ketone groups, followed by the rearrangement of an aryl or alkyl group to the adjacent carbonyl carbon. libretexts.org While this applies to diketones, the principle of nucleophile-induced rearrangement is a key concept.
The Stevens rearrangement is another important reaction, involving the 1,2-rearrangement of quaternary ammonium (B1175870) salts or sulfonium (B1226848) salts in the presence of a strong base. wikipedia.org The core of the mechanism is the formation of an ylide, followed by either a homolytic cleavage to form a radical pair within a solvent cage or the formation of a cation-anion pair, which then rearranges. wikipedia.org
The Favorskii rearrangement sees α-haloketones rearrange in the presence of a strong base to form carboxylic acid derivatives, proceeding through a cyclopropanone (B1606653) intermediate. mvpsvktcollege.ac.in This highlights how the combination of a leaving group and a carbonyl can facilitate skeletal rearrangements under basic conditions.
These rearrangement reactions, while diverse in their substrates and specific mechanisms, share common themes of forming electron-deficient centers or reactive intermediates (like ylides or enolates) that trigger the migration of a substituent group. libretexts.orgwikipedia.orgmvpsvktcollege.ac.in
Theoretical and Computational Chemistry Studies of Phenyl Propyl Carbonate and Carbonate Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These methods, based on the principles of quantum mechanics, can determine electronic structure, molecular geometries, and the energetics of chemical reactions. researchgate.net
Density Functional Theory (DFT) Investigations of Reaction Pathways and Energetics
Density Functional Theory (DFT) has become a primary tool for investigating the reaction mechanisms of carbonate compounds due to its balance of computational cost and accuracy. dtic.milarxiv.org DFT studies on analogous systems, such as the aminolysis of propylene (B89431) carbonate, have been instrumental in mapping out detailed reaction pathways. chemrxiv.orgrsc.org These studies typically reveal that such reactions can proceed through different mechanistic routes depending on the nature of the reactants and the presence of catalysts. chemrxiv.orgrsc.org
For instance, in the guanidine-catalyzed aminolysis of propylene carbonate, DFT calculations have shown that the catalyst can act as a bifunctional entity, facilitating proton transfer and significantly lowering the activation energy of the reaction. chemrxiv.orgrsc.org The reaction between propylene carbonate and aniline (B41778), catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), proceeds via a two-step pathway where the formation of the initial reactive intermediate is the rate-determining step. rsc.org The calculated Gibbs free energy of activation for this step highlights the efficacy of the catalyst in promoting the reaction. rsc.org
Similarly, DFT has been employed to study the fixation of carbon dioxide with epoxides to form cyclic carbonates, a reaction class relevant to carbonate synthesis. sci-hub.se In the case of propylene oxide, DFT calculations have elucidated a three-step mechanism involving the ring-opening of the epoxide, insertion of CO2, and subsequent ring-closure. sci-hub.se The energetics of these steps, including the identification of the rate-determining step, have been calculated in both the gas phase and in various solvents. sci-hub.se
To illustrate the type of data obtained from such studies, the following table presents calculated free energy barriers for a model reaction.
| Reaction Step | Catalyst | Solvent | Calculated Free Energy Barrier (kcal/mol) |
| Epoxide Ring-Opening | DBN/LiBr | Gas Phase | 34.95 sci-hub.se |
| Epoxide Ring-Opening | DBN/LiBr | Diethyl Ether | 22.55 sci-hub.se |
| Epoxide Ring-Opening | DBN/LiBr | Ethanol (B145695) | 19.83 sci-hub.se |
| Epoxide Ring-Opening | DBN/LiBr | Water | 19.75 sci-hub.se |
| Aniline Aminolysis | TBD | Gas Phase | 17.8 rsc.org |
| Methylamine Aminolysis | TBD | Gas Phase | 1.8 rsc.org |
This table is illustrative and based on data for propylene carbonate reactions, as direct data for phenyl propyl carbonate is not available in the cited literature.
Ab Initio and Møller–Plesset Perturbation Theory (MP2) Calculations of Reaction Intermediates
Ab initio methods, which are based on first principles without empirical parameterization, provide a higher level of theory for studying chemical systems. researchgate.net Methods such as Møller–Plesset perturbation theory (MP2) are often used to refine the energies of reaction intermediates and transition states obtained from DFT calculations. nih.gov
While specific ab initio studies on this compound are scarce, research on related carbonates has demonstrated the utility of these methods. For example, high-level ab initio calculations have been used to determine the thermochemical properties of compounds like tert-butyl phenyl carbonate, a structural isomer of this compound. nih.gov The G3MP2 method, a composite ab initio technique, has shown excellent agreement with experimental standard molar enthalpies of formation for various organic carbonates. nih.gov
These high-accuracy calculations are crucial for validating experimental data and for providing reliable thermochemical information where experimental data is unavailable. nih.gov The study of reaction intermediates with these methods allows for a precise characterization of their geometries and electronic properties, which is essential for a complete understanding of the reaction mechanism.
Analysis of Transition States and Energy Barriers in Carbonate Reactions
The identification and characterization of transition states are central to understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state defines the activation energy barrier. rsc.orgsci-hub.se
Computational chemistry allows for the precise location of transition state structures and the calculation of their energies. rsc.orgsci-hub.se For the aminolysis of propylene carbonate, DFT calculations have successfully identified the transition states for both catalyzed and uncatalyzed reactions. rsc.org The geometry of the transition state reveals the concerted nature of bond breaking and bond formation during the reaction. For example, in the TBD-catalyzed reaction with aniline, the transition state involves the simultaneous nucleophilic attack of the amine on the carbonate, proton transfer to the catalyst, and proton transfer from the catalyst to the carbonate oxygen. rsc.org
The energy barriers obtained from these calculations provide quantitative insights into reaction rates. For instance, the calculated Gibbs energy of activation for the uncatalyzed reaction between propylene carbonate and aniline is significantly higher than that of the TBD-catalyzed reaction, explaining the catalytic effect. rsc.org The following table provides a summary of calculated energy barriers for different reaction pathways in a model carbonate system.
| Reaction | Reactants | Catalyst | Rate-Determining Step | Calculated Gibbs Free Energy of Activation (kcal/mol) |
| Aminolysis | Propylene Carbonate + Aniline | None | Nucleophilic Attack | 50.9 rsc.org |
| Aminolysis | Propylene Carbonate + Aniline | TBD | Intermediate Formation | 17.8 rsc.org |
| CO2 Fixation | Propylene Oxide + CO2 | DBN/LiBr | Epoxide Ring-Opening | 34.95 (Gas Phase) sci-hub.se |
| CO2 Fixation | Propylene Oxide + CO2 | LiBr alone | Ring Closure | - sci-hub.se |
This table is illustrative and based on data for propylene carbonate reactions, as direct data for this compound is not available in the cited literature.
Solvent Effects Modeling in Reaction Mechanisms using Continuum Models
Reactions in solution are significantly influenced by the surrounding solvent. Continuum solvent models, such as the Polarizable Continuum Model (PCM), are widely used to account for the effect of the solvent on reaction energetics. sci-hub.semdpi.com In these models, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. mdpi.com
The application of continuum models to the study of carbonate reactions has been shown to be crucial for obtaining results that are comparable to experimental observations in solution. sci-hub.se For the reaction of propylene oxide with CO2 catalyzed by DBN/LiBr, DFT calculations using a PCM have shown that the activation energy of the rate-determining step is significantly lowered in polar solvents compared to the gas phase. sci-hub.se This is attributed to the stabilization of the charged transition state by the polar solvent.
The choice of solvent can also influence the reaction mechanism itself. whiterose.ac.uk While detailed studies on this compound are not available, the general principles of solvent effects are applicable. The dielectric constant of the solvent is a key parameter in continuum models, and its value can have a profound impact on the calculated energetics. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. chemrxiv.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules, providing insights into conformational changes, intermolecular interactions, and the dynamics of solvation. chemrxiv.orgacs.org
While specific MD simulations focused solely on this compound are not prevalent in the literature, MD has been applied to study related systems like polymers containing carbonate linkages and propylene carbonate as a solvent. arxiv.orgchemrxiv.org For polymers, MD simulations can be used to predict thermophysical properties such as the glass transition temperature by analyzing the temperature-dependent density. chemrxiv.org
In the context of understanding intermolecular interactions, MD simulations can reveal how solvent molecules arrange around a solute and the nature of the interactions (e.g., hydrogen bonding, van der Waals forces). arxiv.orgacs.org For a molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This information is valuable for understanding how the molecule's shape influences its physical properties and reactivity. The development of accurate force fields, which are the empirical potential energy functions used in MD, is critical for the reliability of these simulations. acs.org
Advanced Analytical and Spectroscopic Characterization Techniques for Phenyl Propyl Carbonate
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular architecture of phenyl propyl carbonate. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used for this purpose.
NMR spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the this compound molecule, allowing for the confirmation of its structure.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the propyl group. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), exhibiting complex splitting patterns due to coupling. The protons of the propyl group will show characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂O) group attached to the carbonate oxygen.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carbonate group is expected to have a characteristic chemical shift in the range of δ 150-160 ppm. rsc.orgresearchgate.net The aromatic carbons of the phenyl ring will appear between δ 120-155 ppm, while the carbons of the propyl group will be observed in the upfield region.
Predicted NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (Phenyl) | 7.0 - 7.5 | Multiplet |
| ¹H | Propyl (-OCH₂CH₂CH₃) | ~4.2 | Triplet |
| ¹H | Propyl (-OCH₂CH₂CH₃) | ~1.8 | Sextet |
| ¹H | Propyl (-OCH₂CH₂CH₃) | ~1.0 | Triplet |
| ¹³C | Carbonyl (C=O) | 150 - 160 | Singlet |
| ¹³C | Aromatic (C-O) | ~151 | Singlet |
| ¹³C | Aromatic (CH) | 120 - 130 | Doublet |
| ¹³C | Propyl (-OCH₂) | ~70 | Triplet |
| ¹³C | Propyl (-CH₂-) | ~22 | Triplet |
| ¹³C | Propyl (-CH₃) | ~10 | Quartet |
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, IR spectroscopy is primarily used to confirm the presence of the characteristic carbonate group. spectroscopyonline.comspectroscopyonline.com Organic carbonates exhibit strong and characteristic absorption bands. spectroscopyonline.comacs.orgresearchgate.netnih.gov
The most prominent feature in the IR spectrum of this compound is the intense stretching vibration of the carbonyl group (C=O), which is expected to appear at a high wavenumber, typically between 1760 and 1790 cm⁻¹, a characteristic range for mixed aromatic-aliphatic carbonates. spectroscopyonline.com Additionally, two strong C-O stretching bands are expected. One corresponds to the asymmetric O-C-O stretching, appearing around 1210-1250 cm⁻¹, and the other to the O-C-C stretching of the propyl group. spectroscopyonline.comspectroscopyonline.com The presence of the aromatic ring will also give rise to C-H and C=C stretching and bending vibrations.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Carbonate | 1760 - 1790 | Strong |
| O-C-O Asymmetric Stretch | Carbonate | 1210 - 1250 | Strong |
| C-H Stretch (Aromatic) | Phenyl Group | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Propyl Group | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | Phenyl Group | 1450 - 1600 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which provides further structural confirmation. The molecular formula of this compound is C₁₀H₁₂O₃, corresponding to a monoisotopic mass of approximately 180.0786 g/mol . chemspider.com
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 180. The fragmentation pattern is expected to show characteristic losses. A common fragmentation pathway for carbonates is the loss of carbon dioxide (CO₂), which would result in a significant peak at m/z 136. researchgate.net Other expected fragments would arise from the cleavage of the propyl and phenyl groups.
Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 137 | [C₉H₁₃O]⁺ | Loss of COOH radical |
| 136 | [C₉H₁₂O]⁺ | Loss of CO₂ |
| 94 | [C₆H₅OH]⁺ | Phenol (B47542) fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
Chromatographic Separations for Purity Assessment and Component Analysis
Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or impurities, thereby allowing for its purity to be assessed.
Gas chromatography-mass spectrometry (GC-MS) is a highly suitable method for the analysis of volatile and thermally stable compounds like this compound. expec-tech.comchromatographyonline.com In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides their mass spectra for identification.
GC-MS can be used to determine the purity of a this compound sample by quantifying the main peak area relative to any impurity peaks. It can also identify potential impurities such as phenol, propanol, diphenyl carbonate, or dipropyl carbonate, which may be present from the synthesis process. researchgate.net For some less volatile carbonates, derivatization may be required to increase their volatility for GC-MS analysis. nih.govacs.org
While this compound is generally amenable to GC-MS, liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative, especially for analyzing any non-volatile precursors, degradation products, or related compounds that may be present in a sample mixture. lcms.cznih.govunl.educhromatographyonline.com LC separates compounds in the liquid phase, making it suitable for a wider range of compounds, including those that are thermally labile or have low volatility.
In an LC-MS system, the sample is separated by an HPLC column, and the eluent is introduced into the mass spectrometer. lcms.cz Various ionization techniques, such as electrospray ionization (ESI), can be used to generate ions for mass analysis. journals.co.za This method is particularly useful for monitoring the reaction progress during the synthesis of this compound or for analyzing its stability under various conditions.
X-ray Diffraction Crystallography for Solid-State Structure Determination
While X-ray crystallography is the gold standard for solid-state structure determination, a publicly available crystal structure for this compound has not been reported in the crystallographic databases. However, the technique holds significant potential for the unambiguous confirmation of its molecular structure, including the planarity of the phenyl ring, the conformation of the propyl chain, and the geometry of the carbonate group. Should a suitable single crystal of this compound be grown, XRD analysis would provide invaluable data on its solid-state packing and intermolecular interactions.
Table 1: Potential Crystallographic Data Obtainable from X-ray Diffraction Analysis of this compound
| Parameter | Description | Potential Information for this compound |
| Crystal System | The symmetry classification of the crystal lattice. | Would reveal the fundamental packing symmetry of the molecules. |
| Space Group | The specific symmetry operations applicable to the unit cell. | Provides detailed information on the arrangement of molecules. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the size and shape of the repeating crystalline unit. |
| Bond Lengths | The distances between the centers of bonded atoms. | Would precisely define the lengths of C-C, C-O, and C-H bonds. |
| Bond Angles | The angles formed between three connected atoms. | Would determine the geometry around each atom in the molecule. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Would reveal the rotational orientation of the phenyl and propyl groups. |
Application of Hyphenated Techniques in Comprehensive Analytical Workflows
Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of organic compounds like this compound in complex matrices. ajrconline.org Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful combinations for this purpose. chromatographyonline.com
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. In a typical workflow, a sample containing this compound would be injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. This technique is highly effective for both qualitative identification and quantitative analysis. The analysis of other organic carbonates, such as those in lithium-ion battery electrolytes, frequently employs GC-MS. labrulez.com
LC-MS offers a complementary approach, particularly for compounds that are not sufficiently volatile or are thermally labile. sigmaaldrich.com In LC-MS, the separation is performed in the liquid phase, typically using high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer. LC-MS is a versatile technique that can be adapted to a wide range of analytes and matrices.
A comprehensive analytical workflow for this compound could involve initial screening by GC-MS to identify and quantify the compound and any volatile impurities. For non-volatile components or for analysis in complex biological or environmental samples, LC-MS would be the method of choice. A validation study for the analysis of 1-phenyl-2-propanone utilized propylene (B89431) carbonate as a solvent, showcasing the compatibility of carbonate compounds with GC-MS analysis. researchgate.netunimi.it
Table 2: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
| Gas Chromatograph | |
| Column | Capillary column (e.g., VF-624MS, 60 m x 0.25 mm i.d., 1.4 µm film thickness) |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial: 100 °C, Ramp: 10 °C/min to 250 °C, Hold: 10 min |
| Carrier Gas | Helium at a flow rate of 1.0 mL/min |
| Injection Mode | Split (e.g., 60:1 ratio) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 180 °C |
| Interface Temperature | 300 °C |
| Mass Scan Range | 10 - 550 m/z |
| Solvent Delay | 4.5 min |
Degradation Pathways and Stability Studies of Phenyl Propyl Carbonate Analogs
Thermal Degradation Mechanisms
The thermal decomposition of carbonate compounds involves complex reactions, including bond scission and rearrangements, which are highly dependent on the molecular structure.
The thermal degradation of carbonate analogs, such as aromatic polycarbonates, proceeds through the scission of the most labile bonds within the structure. For instance, the degradation of bisphenol A polycarbonate (BPA-PC) involves the chain scission of the isopropylidene linkage and the hydrolysis or alcoholysis of the carbonate group. mdpi.commdpi.com The main volatile products identified from this process include carbon dioxide, phenol (B47542), and bisphenol A. mdpi.com Studies on poly(propylene carbonate) (PPC) indicate that a primary thermal degradation mechanism is an "unzipping" reaction, where the polymer chain depolymerizes to form cyclic propylene (B89431) carbonate. researchgate.net This unzipping is often initiated by the backbiting of terminal hydroxyl groups onto the carbonate linkage in the polymer backbone. researchgate.net
In the case of diaryl carbonates, thermal decomposition can yield phenols and carbon dioxide as by-products. nih.gov The degradation of more complex structures, like aromatic poly(ether sulfone) copolymers containing carbonate linkages, involves multiple bond cleavage events, including decarboxylation (loss of CO2) and scissions of phenyl-carbon (Ph-C), phenyl-ether (Ph-O), and alkyl-alkyl (C-C) bonds. acs.org
Table 1: Major Thermal Decomposition Products of Selected Carbonate Analogs
This table is interactive. Click on the headers to sort the data.
| Carbonate Analog | Major Decomposition Products | Primary Degradation Pathway | Reference |
|---|---|---|---|
| Bisphenol A Polycarbonate (BPA-PC) | Phenol, Bisphenol A, CO₂, Carbonates, 1,1′-bis(4-hydroxyl phenyl) ethane | Chain scission of isopropylidene linkage, Hydrolysis/Alcoholysis of carbonate linkage | mdpi.commdpi.com |
| Poly(propylene carbonate) (PPC) | Cyclic propylene carbonate, Cyclic cyclohexene (B86901) carbonate | Unzipping reaction | researchgate.net |
| Diphenyl Oxalate (precursor to Diphenyl Carbonate) | Diphenyl Carbonate, Phenol, Carbon Dioxide, Carbon Monoxide | Decarbonylation, Thermal Decomposition | nih.gov |
| Aromatic Poly(ether sulfone) Copolymers | CO₂, Toluene, Phenol, Diphenyl sulfone-phenyl ether | Decarboxylation, Multiple bond cleavages (Ph-C, Ph-O, C-C) | acs.org |
The thermal stability of carbonates is intrinsically linked to their molecular architecture. A general principle observed in inorganic carbonates is that stability increases with the size of the associated cation. acs.orgrsc.org For Group 2 metal carbonates, thermal stability increases down the group (from Magnesium to Barium). rsc.org This is attributed to the decreasing polarizing power of the larger cations, which distorts the carbonate ion to a lesser extent, thus requiring more energy to break the carbon-oxygen bond and release carbon dioxide. acs.orgrsc.orgmdpi.com
In polymeric carbonates, molecular weight plays a significant role; for example, lower molecular weight poly(propylene carbonate) is more susceptible to unzipping reactions at lower temperatures. researchgate.net The chemical nature of the polymer backbone is also crucial. Terpolymers containing both propylene carbonate and cyclohexene carbonate units show that the decomposition initiates in the less stable poly(propylene carbonate) segments. researchgate.net The presence of end groups can also direct the degradation pathway. Studies on bisphenol A polycarbonate have shown that initial scission can occur at the chain ends, marked by the evolution of products derived from end-capping agents like t-butyl phenol. mdpi.com Conversely, the presence of residual catalysts from synthesis can be highly detrimental to the thermal stability of the polymer. researchgate.net
Table 2: Factors Influencing Thermal Stability of Carbonate Analogs
This table is interactive. Use the search bar to filter the data.
| Factor | Influence on Thermal Stability | Example Compound(s) | Reference |
|---|---|---|---|
| Cation Size (in metal carbonates) | Larger cations increase thermal stability due to lower polarizing power. | Group 2 Metal Carbonates (MgCO₃ < CaCO₃ < SrCO₃) | acs.orgrsc.orgoecd.org |
| Molecular Weight (in polymers) | Lower molecular weight can lead to decreased stability and proneness to unzipping. | Poly(propylene carbonate) | researchgate.net |
| Polymer Architecture (Block Copolymers) | Stability is dictated by the least stable block within the polymer chain. | Poly(propylene carbonate-block-cyclohexyl carbonate) | researchgate.net |
| End Groups | Can be initial sites for thermal scission. | Bisphenol A Polycarbonate with t-butyl phenol end-caps | mdpi.com |
| Residual Catalysts | Presence is strongly detrimental to thermal stability. | Poly(propylene carbonate) | researchgate.net |
Oxidative Decomposition Studies
Oxidative degradation pathways are particularly relevant in environments where carbonates are exposed to oxidizing agents or electrochemical potentials.
The oxidative decomposition of organic carbonates often proceeds through the formation of highly reactive radical cation intermediates. researchgate.netresearchgate.net Studies on propylene carbonate (PC), a structural analog, using density functional theory (DFT) have shown that it is initially oxidized to a radical cation, PC•+. researchgate.netpsu.edu This intermediate is unstable and decomposes via several pathways, primarily generating carbon dioxide and other radical cations. researchgate.net These secondary radicals can then be reduced to form stable final products, including acetone (B3395972) and propanal. researchgate.netpsu.edu
Electron Paramagnetic Resonance (EPR) spectroscopy has been instrumental in studying these intermediates. In low-temperature matrices, radical cations of linear carbonates like diethyl and dimethyl carbonate undergo intramolecular hydrogen transfer. researchgate.net The radical cation of propylene carbonate is considered intrinsically more stable but can react with a neutral neighboring molecule. researchgate.net The initial oxidation event involves the removal of an electron from the oxygen atoms of the carbonate group. researchgate.net The subsequent fragmentation of the radical cation involves the shortening of the carbonyl C-O bond and lengthening of the adjacent ethereal C-O bonds, leading to the formation of products like acetone radical and CO₂. nih.gov In some systems, the carbonate radical ion (CO₃•⁻) itself has been identified as a key observable intermediate. mdpi.com
Hydrolytic Degradation Under Specific Environmental Conditions
The hydrolysis of carbonate linkages is a key degradation pathway in aqueous environments, with the rate being highly dependent on pH and temperature. Diphenyl carbonate, a simple aromatic carbonate analog, hydrolyzes in water to form phenol and carbon dioxide, with a reported half-life of approximately 39.9 hours at 25°C and pH 7.
Studies on long-chain aliphatic polycarbonates demonstrate that they degrade slowly under acidic conditions, while also showing degradation in basic environments. The hydrolysis of alkyl aryl carbonates may occur in a stepwise fashion, involving the formation of a monoester intermediate. In the case of poly(propylene carbonate), degradation under strong acidic conditions leads to the formation of carbon dioxide and 1,2-propanol via nucleophilic attack by hydronium ions on the carbonate groups. mdpi.com
Research into the hydrolysis of diphenyl carbonate in high-temperature liquid water (HTW, >200°C) reveals a shift in the reaction mechanism. researchgate.netresearchgate.net Unlike at ambient temperatures, the hydrolysis in HTW does not follow the kinetics of specific acid catalysis. researchgate.netresearchgate.net Instead, the increased thermal energy allows for a water-catalyzed pathway to become dominant, where water molecules themselves act as the proton source. researchgate.net This finding is significant as it contradicts the conventional assumption that accelerated hydrolysis in HTW is solely due to the increased concentration of hydronium ions from the autoionization of water. researchgate.net
Enzymatic Degradation of Carbonate Linkages in Related Polymeric Systems
While many synthetic polymers are resistant to microbial attack, certain polycarbonate structures are susceptible to enzyme-catalyzed hydrolysis. This is particularly relevant for biomedical applications and the environmental biodegradation of these materials. Studies have shown that polycarbonate-polyurethanes can be degraded by enzymes such as cholesterol esterase. The rate and extent of this degradation are highly dependent on the polymer's specific chemistry, particularly the degree of hydrogen bonding among the carbonate and urethane (B1682113) linkages within the polymer's microdomains.
Aromatic polycarbonates, which are generally strong materials, have also been shown to undergo enzymatic degradation. Polycarbonates derived from natural phenols exhibit enzymatic surface erosion, a process where degradation occurs layer-by-layer from the material's surface. The rate of this erosion is linked to the polymer's glass transition temperature (Tg). The enzymatic hydrolysis of aliphatic polycarbonates like poly(tetramethylene carbonate) by specific bacterial strains and lipases has also been documented. In some cases, introducing carbonate groups into a polyester (B1180765) structure can disrupt the crystal lattice, making the material more susceptible to enzymatic attack. Recent advances have even led to the de novo computational design of a hydrolase enzyme specifically capable of degrading commercial polycarbonate.
Exploration of Phenyl Propyl Carbonate As a Building Block or Functional Moiety in Complex Systems
Utilization in Polymer Synthesis and Modification
The chemical architecture of phenyl propyl carbonate lends itself to innovative applications in the synthesis and modification of polymers. Its phenyl carbonate group acts as a reactive handle, enabling the introduction of new functionalities to existing polymer backbones and serving as a potential monomer for the creation of new-age polycarbonates.
Functionalization of Polysaccharides with Phenyl Carbonate Groups
The introduction of phenyl carbonate groups onto polysaccharides, such as cellulose (B213188) and xylan (B1165943), has been shown to be a highly effective method for creating reactive intermediates. mdpi.comdb-thueringen.dencsu.edu These "activated" polysaccharides can then undergo further chemical modifications. For instance, cellulose phenyl carbonates with varying degrees of substitution (DS) can be synthesized by reacting cellulose with phenyl chloroformate. ncsu.edu The DS, which represents the average number of substituted hydroxyl groups per repeating unit, can be controlled by adjusting the reaction conditions, such as the solvent system and molar ratios of reactants. ncsu.edu For example, using 1-butyl-3-methylimidazolium chloride (BMIM Cl) as a solvent allows for the synthesis of cellulose phenyl carbonates with a high DS of up to 3.0. ncsu.edu
These polysaccharide phenyl carbonates serve as versatile platforms for introducing a wide range of functional groups through nucleophilic substitution reactions. db-thueringen.dencsu.edu Amines, for example, can react with the phenyl carbonate moieties to form stable carbamate (B1207046) linkages, allowing for the attachment of various functionalities. mdpi.comdb-thueringen.de This modular approach has been used to introduce allyl groups for subsequent thiol-ene click chemistry, creating hydrogels with potential applications in 3D printing and biomedicine. db-thueringen.de
| Polysaccharide | Activating Reagent | Resulting Derivative | Potential Applications |
| Cellulose | Phenyl Chloroformate | Cellulose Phenyl Carbonate | Clickable polymers, functional hydrogels |
| Xylan | Phenyl Chloroformate | Xylan Phenyl Carbonate | Reactive nanoparticles for drug delivery |
Potential as a Monomer or Comonomer for Novel Polycarbonates
Beyond modifying existing polymers, there is growing interest in using carbonate-containing molecules as monomers for the synthesis of novel polycarbonates. rsc.orgrsc.org The transesterification reaction, where a diol reacts with a carbonate source like diphenyl carbonate, is a common method for producing polycarbonates. rsc.orgjaci.or.jp While direct research on this compound as a primary monomer is still emerging, the principles of polycarbonate synthesis suggest its potential. The synthesis of polycarbonates often involves the reaction of a bisphenol with a carbonate precursor. researchgate.net
The development of new bio-based monomers for polycarbonate synthesis is an active area of research, aiming to create plastics with improved properties and reduced environmental impact. rsc.orgrsc.org The unique structures of these bio-based monomers can enhance the performance of the resulting polycarbonates. rsc.org
Integration into Bioactive Molecules and Prodrug Design Strategies
The prodrug approach is a well-established strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of drugs. researchgate.netmdpi.com This involves chemically modifying a drug to create a bioreversible derivative that, once in the body, is converted back to the active parent drug. researchgate.net
Exploration as a Green Solvent or Reaction Medium for Chemical Transformations
The principles of green chemistry encourage the use of environmentally benign solvents. Propylene (B89431) carbonate, a close structural relative of this compound, is recognized as a green solvent due to its low toxicity, biodegradability, high boiling point, and low vapor pressure. researchgate.netspecificpolymers.com It is considered a sustainable alternative to conventional polar aprotic solvents like DMF and NMP. specificpolymers.com Propylene carbonate can be synthesized with 100% atom economy from propylene epoxide and carbon dioxide. researchgate.net
Propylene carbonate has been successfully employed as a solvent in a variety of chemical reactions, including asymmetric hydrogenations, aldol (B89426) reactions, and metal-catalyzed coupling reactions. researchgate.net The use of green solvent systems, such as mixtures of propylene carbonate and water, has been shown to enhance the efficiency of certain catalytic conversions of biomass. rsc.org The potential of this compound as a green solvent is an area that warrants further investigation, building on the positive attributes of similar carbonate structures. The combination of propylene carbonate with dimethyl carbonate has also been explored as a tunable green solvent system for organic electrosynthesis. rsc.org
Role in Surface Modification and Advanced Material Science Applications
Surface modification is a critical technique for tailoring the properties of materials for specific applications without altering their bulk characteristics. researchgate.net Introducing functional groups onto a material's surface can enhance properties like adhesion, wettability, and biocompatibility. researchgate.net
The reactivity of the phenyl carbonate group makes it a useful tool for surface modification. For instance, reactive nanoparticles derived from xylan phenyl carbonates can be directly functionalized with antibodies, creating targeted drug delivery systems. nih.govrug.nl This is achieved by the reaction of amino groups on the antibodies with the phenyl carbonate groups on the nanoparticle surface, forming stable covalent bonds. mdpi.com This method avoids the need for pre-activation steps and proceeds under mild aqueous conditions. nih.govrug.nl
Furthermore, the ability to control surface chemistry is vital in the development of advanced materials like shape memory composites. nih.gov While direct studies on this compound in this context are limited, the functionalization of carbon-based fillers with various chemical moieties, a concept related to the reactivity of phenyl carbonate, has been shown to improve the performance of such composites. nih.gov The modification of silica (B1680970) surfaces, for example, through silanization, can alter their surface energy and interactions with confined molecules, a principle that could be extended to surfaces functionalized with phenyl carbonate groups. acs.org
Emerging Research Directions and Future Outlook for Phenyl Propyl Carbonate
Development of Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, prioritizing the use of renewable feedstocks, minimizing waste, and maximizing atom economy. For phenyl propyl carbonate, research is moving beyond traditional synthesis methods, which often involve hazardous reagents like phosgene (B1210022), towards more environmentally benign and efficient routes.
A significant area of focus is the direct synthesis from carbon dioxide (CO2), a renewable and abundant C1 feedstock. specificpolymers.comresearchgate.net The cycloaddition of CO2 to epoxides is a well-established, 100% atom-economical route to cyclic carbonates. specificpolymers.comresearchgate.net Future research is likely to explore the development of catalytic systems that can facilitate the direct synthesis of linear unsymmetrical carbonates like this compound from CO2, an alcohol (propanol), and a phenol (B47542). researchgate.net This approach, however, faces thermodynamic and kinetic challenges. researchgate.net
Another promising sustainable route is the transesterification of a readily available carbonate, such as dimethyl carbonate or diethyl carbonate, with phenol and propanol. mdpi.com Research in this area is geared towards developing highly active and selective heterogeneous catalysts that can be easily recovered and reused, minimizing waste and production costs. mdpi.com For instance, mixed oxide catalysts, such as Mg-La mixed oxide, have shown promise in the solvent-free synthesis of unsymmetrical organic carbonates. nih.gov The development of catalysts that can operate under mild reaction conditions (lower temperatures and pressures) is a key objective. mdpi.com
The concept of atom economy is central to sustainable synthesis. nih.govkaust.edu.sa Researchers are investigating one-pot, multi-component reactions where this compound can be synthesized directly from simple precursors with minimal byproduct formation. researchgate.net An example of an atom-economical approach is the direct condensation of an alcohol and a dialkyl carbonate. nih.gov
Table 1: Comparison of Synthetic Routes for Unsymmetrical Carbonates
| Synthetic Route | Advantages | Disadvantages | Key Research Focus |
| Phosgene-based | High reactivity, well-established | Highly toxic reagent, corrosive byproducts | Development of safer, non-phosgene alternatives |
| Transesterification | Non-phosgene route, readily available starting materials mdpi.com | Often requires harsh conditions, catalyst deactivation mdpi.com | Development of robust, recyclable heterogeneous catalysts mdpi.com |
| Direct Synthesis from CO2 | Utilizes a renewable feedstock, high atom economy specificpolymers.comresearchgate.net | Thermodynamic and kinetic hurdles, catalyst development needed researchgate.net | Design of efficient catalysts for CO2 activation researchgate.net |
| Alkylation Route | Can be performed under mild conditions | May involve stoichiometric use of reagents | Improving catalytic efficiency and atom economy |
Advanced Mechanistic Investigations of Novel Reaction Pathways
A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the discovery of new, more efficient transformations. For this compound, researchers are employing a combination of experimental techniques and computational modeling to elucidate the intricate details of its formation and reactivity.
Kinetic studies, for example, are used to determine the rate-determining steps in reactions such as the aminolysis of substituted diphenyl carbonates, providing insights that can be extrapolated to this compound. acs.orgresearchgate.net The formation of a zwitterionic tetrahedral intermediate is often a key feature in these reactions. acs.org
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for mapping out reaction pathways and understanding the role of catalysts. rsc.orgrsc.org DFT calculations can be used to model the transition states of various proposed mechanisms, such as the guanidine-catalyzed ring-opening of cyclic carbonates by amines, which is relevant to the synthesis and reactions of this compound. rsc.orgrsc.org These studies can help in identifying the most energetically favorable pathways and in designing more effective catalysts. rsc.org
Future research will likely focus on uncovering novel reaction pathways for the synthesis of this compound. This could involve exploring new catalytic systems that operate through unconventional mechanisms, such as those involving frustrated Lewis pairs or N-heterocyclic carbenes for CO2 activation. mdpi.com In-situ spectroscopic techniques, such as ATR-IR and Raman spectroscopy, can provide real-time monitoring of reaction intermediates, offering a deeper understanding of the reaction mechanism. researchgate.net
Elucidation of Comprehensive Structure-Reactivity Relationships
The reactivity of this compound is intrinsically linked to its molecular structure. A systematic investigation of structure-reactivity relationships (SRRs) is essential for predicting its behavior in various chemical transformations and for designing new applications.
The electronic effects of substituents on the phenyl ring can significantly influence the reactivity of the carbonate group. Electron-withdrawing groups are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity. The Brönsted-type plots, which correlate the rate constant with the pKa of the nucleophile or leaving group, are a powerful tool for quantifying these relationships. acs.org
Kinetic studies on the aminolysis of a series of substituted diphenyl carbonates have provided valuable insights into the factors governing the rate-determining step. acs.org Similar studies on this compound and its derivatives would allow for the development of a comprehensive SRR profile. This knowledge is crucial for applications where controlled reactivity is required, such as in the synthesis of polycarbonates or in drug delivery systems.
Future research will likely involve the synthesis and kinetic evaluation of a library of this compound analogs with systematic variations in both the phenyl and propyl moieties. This data, combined with computational modeling, will enable the development of predictive models for the reactivity of this class of compounds.
Design and Synthesis of Novel Functional Materials Incorporating this compound Units
The incorporation of this compound units into polymers can impart unique properties, leading to the development of novel functional materials. While research in this area is still in its early stages, the potential applications are vast, spanning from advanced coatings to biomedical devices.
This compound can be envisioned as a monomer or a comonomer in the synthesis of polycarbonates. essentialchemicalindustry.orgwikipedia.org The presence of both an aromatic and an aliphatic group in its structure could lead to polycarbonates with a unique combination of properties, such as improved thermal stability and processability. The transesterification route, reacting a diol with this compound, is a potential pathway for creating such polymers. wikipedia.org
Furthermore, the carbonate group in this compound can be a site for post-polymerization modification. For instance, polymers containing pendant this compound units could be cross-linked through reactions with amines to form polyurethane-like materials without the use of toxic isocyanates. researchgate.net This approach is gaining traction for the development of safer and more sustainable thermosetting coatings. researchgate.net
The synthesis of functional polymers from cyclic carbonates is a well-established field, and the principles can be extended to linear carbonates like this compound. researchgate.netrsc.org For example, the development of polymers with pendant cyclic carbonate groups that can be subsequently reacted with amines has been extensively studied. researchgate.net A similar strategy could be employed with polymers containing this compound units, where the carbonate linkage provides a reactive handle for further functionalization.
Future research will likely focus on the synthesis and characterization of polymers derived from or incorporating this compound. This will involve exploring different polymerization techniques, such as ring-opening polymerization of macrocycles containing the this compound moiety, or polycondensation reactions. rsc.org The resulting materials will be evaluated for their thermal, mechanical, and optical properties to identify potential applications.
Table 2: Potential Functional Materials from this compound
| Material Type | Potential Synthesis Route | Key Properties | Potential Applications |
| Polycarbonates | Polycondensation with diols essentialchemicalindustry.orgwikipedia.org | Tunable thermal and mechanical properties | Engineering thermoplastics, optical materials |
| Thermosetting Coatings | Cross-linking of polymers with pendant this compound units with amines researchgate.net | Good solvent resistance, high hardness researchgate.net | Isocyanate-free polyurethane alternatives researchgate.net |
| Functional Polymers | Post-polymerization modification of the carbonate group | Tailorable properties through "click" chemistry | Drug delivery, advanced materials |
| Biodegradable Polymers | Copolymerization with other biodegradable monomers | Controlled degradation rates | Biomedical devices, sustainable plastics |
Computational Predictive Modeling for Material Design and Reaction Optimization
Computational chemistry and molecular modeling have emerged as powerful tools for accelerating the design of new materials and for optimizing chemical reactions. acs.org These methods can provide valuable insights at the atomic and molecular level, guiding experimental efforts and reducing the need for time-consuming and expensive trial-and-error approaches.
For this compound, computational methods can be employed in several key areas. DFT calculations can be used to predict the electronic and structural properties of polymers incorporating this compound units, helping to guide the design of materials with desired characteristics. rsc.orgacs.org For example, modeling can predict the glass transition temperature, modulus, and other important properties of new polycarbonates.
In the realm of reaction optimization, computational fluid dynamics (CFD) and kinetic modeling can be used to simulate reaction conditions and identify optimal parameters for the synthesis of this compound. acs.org This can lead to higher yields, improved selectivity, and more efficient processes. Response surface methodology (RSM) is a statistical tool that can be used in conjunction with experimental data to optimize reaction variables. mdpi.com
Quantum chemical calculations can also be used to understand and predict the interactions of this compound with other molecules, which is crucial for applications such as its use as a solvent or as a component in electrolyte solutions. rsc.orgacs.org Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in complex systems, such as in polymer blends or at interfaces. nih.gov
The future of research in this area will likely involve the development of multi-scale modeling approaches that can bridge the gap between molecular-level simulations and macroscopic material properties. Machine learning and artificial intelligence are also expected to play an increasingly important role in analyzing large datasets from both computational and experimental studies to identify new trends and to accelerate the discovery of novel materials and optimized reaction conditions. rsc.org
Q & A
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and what diagnostic peaks/features should be prioritized?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation. In ¹H NMR, the methylene (-CH₂-) protons adjacent to the carbonate group typically appear as a triplet (δ ~4.1–4.3 ppm), while aromatic protons from the phenyl group resonate at δ ~7.2–7.5 ppm . Infrared (IR) spectroscopy should show a strong carbonyl (C=O) stretch at ~1740–1760 cm⁻¹. For purity analysis, capillary electrophoresis (CE) with UV detection or a contactless conductivity detector can resolve trace impurities, especially ionic byproducts .
Advanced Research Questions
Q. How can researchers address contradictions in reported stability data for this compound under hydrolytic or thermal conditions?
- Methodological Answer : Discrepancies often arise from variations in experimental design (e.g., pH, temperature, solvent systems). To resolve these, conduct controlled accelerated stability studies using standardized buffers (e.g., pH 4–10) and monitor degradation via HPLC-UV or LC-MS . X-ray crystallography data (e.g., host-guest structures ) can reveal steric or electronic factors influencing stability. Compare degradation kinetics using Arrhenius modeling to extrapolate shelf-life under different conditions.
Q. What computational approaches are effective for modeling this compound’s interactions in supramolecular systems, and how can these guide experimental design?
- Methodological Answer : Density functional theory (DFT) calculations can predict binding affinities in host-guest systems, such as coordination cages observed in X-ray structures . Molecular dynamics (MD) simulations help assess dynamic behavior in solvents like methanol or acetone . Validate computational models with experimental data (e.g., NMR titration for binding constants) and refine parameters using statistical thermodynamics .
Q. How does the stereoelectronic configuration of this compound influence its reactivity in catalytic applications, such as organophosphorus agent degradation?
- Methodological Answer : The phenyl group’s electron-withdrawing effect and the propyl chain’s flexibility modulate nucleophilic attack at the carbonate carbonyl. In catalysis, steric hindrance from the phenyl ring may limit accessibility, as seen in crystallographic studies . To assess reactivity, perform kinetic experiments with varying nucleophiles (e.g., hydroxide ions) and analyze transition states using attenuated total reflectance (ATR)-IR or Raman spectroscopy.
Data Analysis and Reproducibility
Q. What strategies ensure reproducibility in this compound synthesis, particularly when scaling reactions from milligram to gram quantities?
- Methodological Answer : Document all parameters rigorously, including solvent purity, stirring rate, and drying methods for intermediates (e.g., anhydrous MgSO₄). Use fractional distillation or column chromatography for purification. Adhere to guidelines for experimental reporting, such as detailing equipment specifications and raw data archiving . For scalability, conduct calorimetry to assess exothermicity and adjust cooling/heating rates accordingly.
Q. How can researchers validate the identity of this compound when reference standards are unavailable?
- Methodological Answer : Cross-validate using orthogonal techniques:
- Mass spectrometry (MS) : Look for a molecular ion peak at m/z 194 (C₁₀H₁₀O₃).
- Elemental analysis : Confirm %C (62.47%), %H (5.23%), and %O (32.30%) .
- Comparative chromatography : Spiking with synthesized samples or analyzing fragmentation patterns against databases like NIST Chemistry WebBook .
Experimental Design and Optimization
Q. What factorial design approaches are suitable for optimizing this compound synthesis while minimizing resource use?
- Methodological Answer : Apply a Taguchi or Box-Behnken design to evaluate critical variables (e.g., molar ratio, catalyst type, solvent polarity). Use response surface methodology (RSM) to model interactions between factors. For example, test ionic liquid catalysts (e.g., [BMIM][BF₄]) against traditional bases (K₂CO₃) to identify synergistic effects . Validate models with confirmation runs and ANOVA.
Ethical and Literature Practices
Q. How should researchers address discrepancies between newly generated data and prior literature on this compound’s environmental persistence?
- Methodological Answer : Critically evaluate methodologies from conflicting studies (e.g., extraction protocols, detection limits). Conduct meta-analyses using tools like Phenol-Explorer and cite primary sources to contextualize findings . If contradictions persist, propose mechanistic studies (e.g., hydrolysis pathways under UV light) to resolve ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
